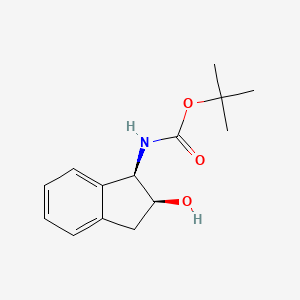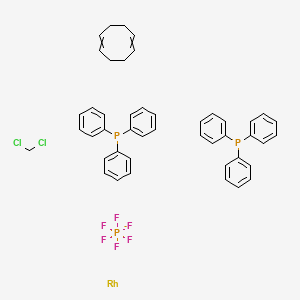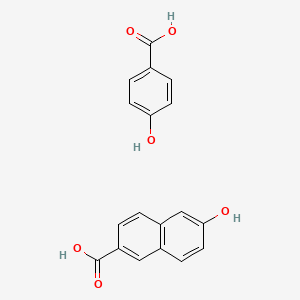
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazinhydrochlorid
Übersicht
Beschreibung
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F3N3O2•HCl and a molecular weight of 257.6 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a hydrazine moiety, making it a versatile reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that phenylhydrazine-based compounds, such as this one, can act as reductants . They may interact with their targets by donating electrons, leading to changes in the target molecules’ structure and function.
Biochemical Pathways
Phenylhydrazine-based compounds have been reported to participate in the reduction and functionalization of graphene oxide . This suggests that they may interact with biochemical pathways involving oxidation-reduction reactions.
Result of Action
Given its potential role as a reductant , it may induce changes in the redox state of its target molecules, potentially altering their function.
Biochemische Analyse
Biochemical Properties
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a reductant in specific biochemical pathways. For instance, it has been used in the reduction and functionalization of graphene oxide . The compound’s interactions with biomolecules are primarily driven by its nitro and trifluoromethyl groups, which facilitate electron transfer and binding interactions.
Cellular Effects
The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system, causing irritation . Additionally, its impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent reactions. The compound’s presence can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reduction of the nitro group to form the corresponding hydrazine derivative. The reaction conditions often include the use of strong acids and reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted hydrazines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazino-3-nitrobenzotrifluoride hydrochloride
- 2-Hydrazino-5-(trifluoromethyl)nitrobenzene hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 2-Nitrophenylhydrazine
Uniqueness
(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the combination of its nitro, trifluoromethyl, and hydrazine functional groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological and medicinal research .
Eigenschaften
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFKTUJKVGNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methoxybenzyl)amino]nicotinonitrile](/img/structure/B1644719.png)



![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)




![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)


